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molecular formula C7H3BrClNS B1289618 3-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-82-2

3-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No. B1289618
M. Wt: 248.53 g/mol
InChI Key: FXIKIVFBAQCMRY-UHFFFAOYSA-N
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Patent
US07592352B2

Procedure details

To the solution of 3-bromo-4-chloro-thieno[3,2-c]pyridine (3.2 g) in dioxane (30 ml) was added 28% ammonia solution (10 ml) in an autoclave and put into the oil bath. The reaction mixture was allowed to heat up to 150° C. and stir for 4 days at 150° C. The resultant mixture was concentrated in vacuo and the residue was purified by chromatography on a silica gel column to afford 3-bromo-thieno[3,2-c]pyridin-4-ylamine (1.7 g) 1H NMR (400 MHz, DMSO-d6) ppm 7.84 (d, J=5.6 Hz, 1H), 7.78 (s, 1H), 7.27 (d, J=5.6 Hz, 1H), 6.51 (s, 2H). MS: m/z 229, 231 (M+H)+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[C:7](Cl)=[N:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.[NH3:12]>O1CCOCC1>[Br:1][C:2]1[C:6]2[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=CSC2=C1C(=NC=C2)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stir for 4 days at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC1=CSC2=C1C(=NC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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